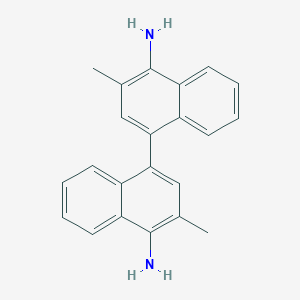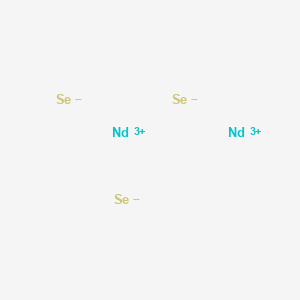
Dineodymium triselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dineodymium triselenide, also known as Nd2Se3, is a rare earth metal compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science. This compound is composed of two neodymium atoms and three selenium atoms, which are arranged in a crystal lattice structure.
Mécanisme D'action
The mechanism of action of Dineodymium triselenide is not yet fully understood. However, it is believed that its unique crystal structure and electronic properties contribute to its potential applications in various fields of science. In the field of electronics, its high electron mobility and low resistivity make it an ideal material for the development of high-performance transistors. In the field of optics, its nonlinear optical properties make it an ideal material for the development of laser systems and other optical devices. In the field of energy, its catalytic properties make it an ideal material for the conversion of carbon dioxide into useful chemicals. In the field of medicine, its potential anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dineodymium triselenide are not yet fully understood. However, studies have shown that it is relatively non-toxic and has low cytotoxicity in vitro. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Dineodymium triselenide in lab experiments is its unique properties and potential applications in various fields of science. However, its rarity and high cost may limit its availability for certain experiments. Additionally, its toxicity and potential environmental impact may require careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of Dineodymium triselenide. In the field of electronics, further research could focus on the development of high-performance transistors and other electronic devices. In the field of optics, further research could focus on the development of laser systems and other optical devices. In the field of energy, further research could focus on the development of more efficient catalysts for the conversion of carbon dioxide into useful chemicals. In the field of medicine, further research could focus on the potential anti-cancer properties of Dineodymium triselenide and its mechanism of action.
Méthodes De Synthèse
The synthesis of Dineodymium triselenide can be achieved through various methods, including solid-state reaction, chemical vapor transport, and hydrothermal synthesis. The solid-state reaction method involves heating neodymium and selenium in a vacuum-sealed quartz tube at high temperatures for several hours. The chemical vapor transport method involves the use of a carrier gas to transport the reactants to a high-temperature zone, where they react to form the compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature water to facilitate the reaction between neodymium and selenium.
Applications De Recherche Scientifique
Dineodymium triselenide has been extensively studied for its potential applications in various fields of science. In the field of electronics, it has been used as a semiconductor material for the development of high-performance transistors and other electronic devices. In the field of optics, it has been used as a nonlinear optical material for the development of laser systems and other optical devices. In the field of energy, it has been used as a catalyst for the conversion of carbon dioxide into useful chemicals. In the field of medicine, it has been studied for its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
12035-33-5 |
|---|---|
Formule moléculaire |
Nd2Se3 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
neodymium(3+);selenium(2-) |
InChI |
InChI=1S/2Nd.3Se/q2*+3;3*-2 |
Clé InChI |
GRQDWMGNQPGHOZ-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
Autres numéros CAS |
12035-33-5 |
Synonymes |
dineodymium triselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



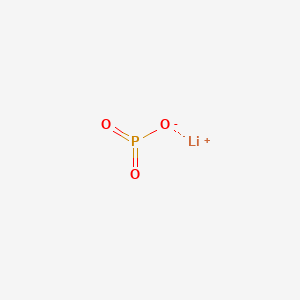
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)
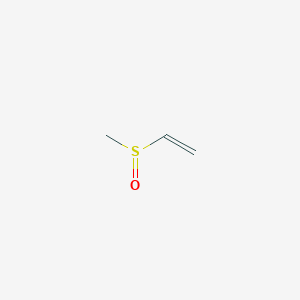
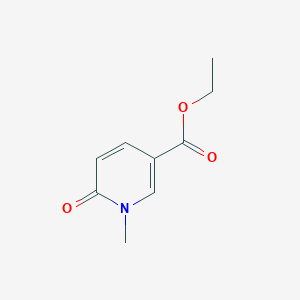
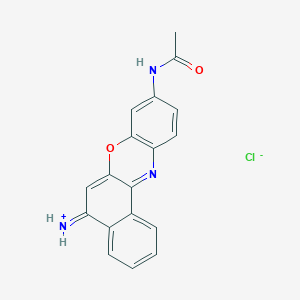

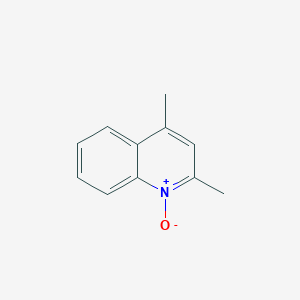

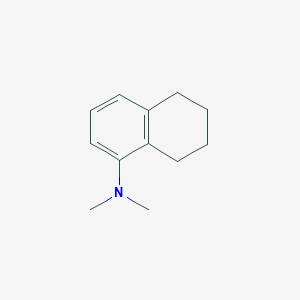

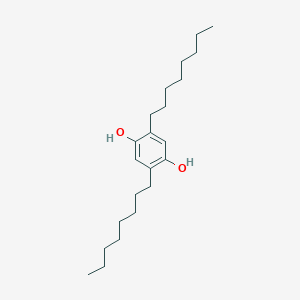
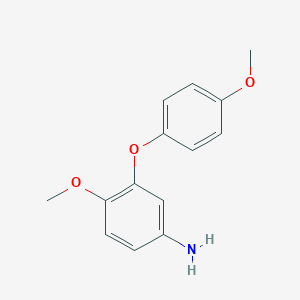
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
